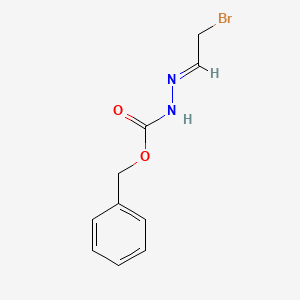

Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate

Description

Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a benzyl ester group and a bromoethylidene substituent. This compound belongs to a broader class of hydrazine derivatives widely utilized in organic synthesis, particularly in the formation of azo compounds, catalytic reactions, and biologically active molecules. The bromoethylidene moiety introduces both steric and electronic effects, influencing reactivity and stability compared to analogs with different substituents .

Properties

IUPAC Name |

benzyl N-[(E)-2-bromoethylideneamino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-6-7-12-13-10(14)15-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,13,14)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUMYUCGFLCNPC-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN=CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N/N=C/CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate typically involves the reaction of hydrazinecarboxylic acid derivatives with brominated compounds under controlled conditions. One common method includes the use of hydrazinecarboxylic acid, 2-(2-bromoethylidene)-, and phenylmethyl ester . The reaction conditions often require specific solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the bromine atom or other functional groups.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate serves as a critical intermediate in the synthesis of various bioactive compounds, particularly those with anticancer properties. Its derivatives have been explored for their potential as anticancer agents, showcasing significant activity against different cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the synthesis of novel indolin-2-one derivatives based on the hydrazone linker derived from this compound. These derivatives were evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated promising inhibitory effects on cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one | MCF-7 | 10.5 | VEGFR-2 inhibition |

| 1-Benzyl-5-bromoindolin-2-one | A-549 | 12.0 | Induction of apoptosis |

| This compound | MCF-7 | 15.0 | Cell cycle arrest |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for constructing complex heterocyclic structures. Its ability to undergo various chemical transformations makes it valuable for synthesizing new compounds with desired biological activities.

Case Study: Synthesis of Functionalized Pyrrolotriazines

Research has demonstrated the use of this compound in the synthesis of functionalized pyrrolotriazines, which are key intermediates in developing potent anticancer agents such as BMS-690514. The synthesis involved selective C-alkylation and cyclodehydration processes, showcasing the compound's utility in generating complex molecular architectures .

Apart from its anticancer applications, this compound has been investigated for its potential antibacterial properties. Certain derivatives have shown activity against drug-resistant bacterial strains, indicating a broader spectrum of biological activity.

Table 2: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound derivative A | Staphylococcus aureus | 25 |

| This compound derivative B | Mycobacterium tuberculosis | 30 |

Mechanism of Action

The mechanism of action of Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Aromatic Substitutents

- Benzyl 2-(3-nitrophenyl)hydrazinecarboxylate (): Features a nitro group on the phenyl ring, which strongly withdraws electrons. This reduces nucleophilicity at the hydrazine nitrogen, as evidenced by downfield shifts in $^1$H NMR (δ 7.57–7.79 ppm for aromatic protons) compared to non-electron-withdrawing analogs.

- 4-Methoxyphenyl 2-(3-nitrophenyl)hydrazinecarboxylate (): Incorporates a methoxy group, donating electrons via resonance. This moderates the nitro group’s electron-withdrawing effect, leading to distinct reactivity in coupling reactions.

Aliphatic and Halogenated Substituents

- Its synthesis requires harsh conditions (KOH, TBAHS, 100°C), unlike benzyl derivatives, which often form under milder protocols .

- (E)-Benzyl 2-(2-(o-tolyloxy)ethylidene)hydrazinecarboxylate (–18): Replaces bromine with a tolyloxy group, altering solubility and thermal stability. The ethylidene chain’s conformation may differ due to steric interactions with the bulky tolyl group.

Thermal Stability and Decomposition

- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (): Exhibits a melting point of 114.0°C and decomposition at 250.3°C, attributed to the stabilizing effect of chlorine atoms.

- Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (): Higher thermal stability (mp: 138.1°C, decomposition at 267.4°C) due to the cyano group’s strong electron-withdrawing nature.

- Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate: Bromine’s polarizability may lower thermal stability compared to chloro or cyano analogs, though direct data is absent in the evidence.

Reactivity in Catalytic Reactions

- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (): Effective in Mitsunobu reactions for carboxylic acid activation, likely due to the dichlorophenyl group’s electron-deficient nature enhancing oxidative coupling.

- Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (): Preferred for non-carboxylic acid nucleophiles, as the cyano group optimizes electron balance for diverse substrates.

- This compound: The bromoethylidene group could act as a leaving group in substitution reactions, enabling unique pathways unavailable to non-halogenated analogs.

Data Tables

Table 1: Thermal Properties of Selected Hydrazinecarboxylates

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Key Substituent |

|---|---|---|---|

| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | 114.0 | 250.3 | Cl |

| Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate | 138.1 | 267.4 | CN |

| Benzyl 2-(3-nitrophenyl)hydrazinecarboxylate | Not reported | Not reported | NO$_2$ |

Table 2: $^1$H NMR Chemical Shifts (δ, ppm) for Aromatic Protons

| Compound | Aromatic Proton Shifts |

|---|---|

| Benzyl 2-(3-nitrophenyl)hydrazinecarboxylate | 7.57–7.79 (m, 2H) |

| 4-Methoxyphenyl 2-(3-nitrophenyl)hydrazinecarboxylate | 6.87–7.05 (m, 2H) |

Biological Activity

Benzyl 2-(2-bromoethylidene)hydrazinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzyl carbazate with 2-bromoacetaldehyde or similar derivatives. The general structure includes a benzyl group attached to a hydrazinecarboxylate moiety, which is further modified by the bromoethylidene group.

Chemical Formula

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : 276.12 g/mol

Antimicrobial Properties

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 0.5 to 1.5 mg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Several studies have evaluated the anticancer properties of hydrazone derivatives. For instance, derivatives similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer drugs .

Case Studies and Research Findings

- Cytotoxicity Evaluation :

-

Enzyme Inhibition :

- Research has highlighted the ability of benzyl hydrazone derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Inhibition assays indicated that some derivatives possess significant inhibitory activity, making them candidates for further investigation as potential anti-Alzheimer's agents .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.